molecular formula C18H23N3O B1683804 Vamicamide CAS No. 132373-81-0

Vamicamide

Cat. No.: B1683804
CAS No.: 132373-81-0
M. Wt: 297.4 g/mol
InChI Key: BWNLUIXQIHPUGO-RDTXWAMCSA-N
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Preparation Methods

The synthetic preparation of Vamicamide involves the following steps:

Chemical Reactions Analysis

Vamicamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: this compound can participate in substitution reactions.

    Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are used.

    Major Products: The products formed depend on the reaction conditions and the specific functional groups involved.

Scientific Research Applications

Vamicamide has been explored in several scientific fields:

    Chemistry: Its unique structure makes it an interesting target for synthetic chemists.

    Biology: Researchers study its interactions with biological systems.

    Medicine: Investigations focus on its potential therapeutic applications.

    Industry: this compound may find use in the development of novel drugs or materials.

Mechanism of Action

The exact mechanism by which Vamicamide exerts its effects is still under investigation. it likely involves interactions with specific molecular targets, possibly related to muscarinic acetylcholine receptors (mAChRs) .

Properties

CAS No.

132373-81-0

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

(2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide

InChI

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1

InChI Key

BWNLUIXQIHPUGO-RDTXWAMCSA-N

Isomeric SMILES

C[C@H](C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide
4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
FK 176
FK-176
FK176
FR 071741
FR-071741
FR071741
vamicamide
vamicamide hydrochloride, ((R*,R*)-(+-))-isomer
vamicamide, ((R*,R*)-(+-))-isomer
vamicamide, (R-(R*,S*))-isomer
vamicamide, (S-(R*,R*))-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

Conc. sulfuric acid (11 ml) was added to 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile (6.3 g) at 0° C. and then water (1 ml) was added thereto. After being heated at 90° C. for 3 hours, the mixture was poured into ice-water, adjusted to pH 10 with 10% aqueous sodium hydroxide and extracted with ethyl acetate (50 ml×3). The extracts were combined, and washed with water, dried over magnesium sulfate and evaporated under reduced pressure. The obtained crude crystal was recrystallized from diethyl ether to give 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeramide (1.89 g). mp 132°-134° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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